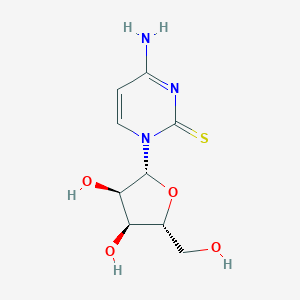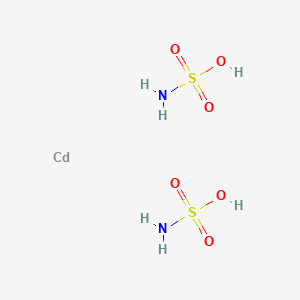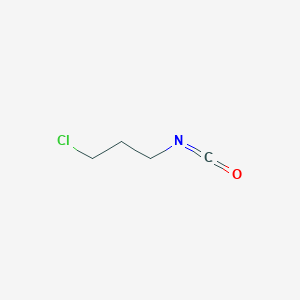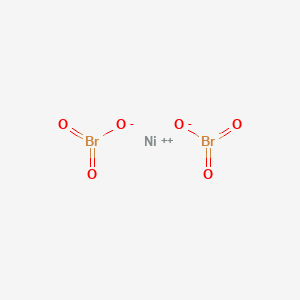
2-Aminopyridine-3-carboxamide
概要
説明
2-Aminopyridine-3-carboxamide, also known as 2-Aminonicotinamide, is a small molecule . It is used as a reactant to prepare pyrido [2′,1′:2,3]imidazo [4,5- c ]isoquinolines by reacting with trimethylsilyl cyanide and phthalaldehyde . It is also used to synthesize organo-soluble and thermally stable poly (thiourea-amide-imide) polymers .
Synthesis Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Molecular Structure Analysis
The molecular structure of 2-Aminopyridine-3-carboxamide is represented by the empirical formula C6H7N3O . It is a general probe for the interrogation of RNA structures in vivo . It shows moderate improvements with respect to the state-of-the-art selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) reagent NAI on naked RNA under in vitro conditions .Chemical Reactions Analysis
2-Aminopyridine-3-carboxamide is known for its role in the synthesis of diverse biological molecules . It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . It is also used as a reactant to prepare pyrido [2′,1′:2,3]imidazo [4,5- c ]isoquinolines by reacting with trimethylsilyl cyanide and phthalaldehyde .Physical And Chemical Properties Analysis
2-Aminopyridine-3-carboxamide is a powder with a molecular weight of 137.14 g/mol . It has a melting point of 194-200 °C .科学的研究の応用
Drug Discovery and Development
2-Aminopyridine-3-carboxamide: is a versatile building block in medicinal chemistry, particularly in the synthesis of pharmacophores . It’s used to create low-molecular-weight molecules that can interact with various biological targets. Its simple structure allows for the production of compounds with minimal side reactions, facilitating the identification of toxicity-causing metabolites during drug development.
Organic Synthesis
In organic synthesis, 2-Aminopyridine-3-carboxamide serves as a precursor for synthesizing a variety of heterocyclic compounds . Its reactivity enables the construction of complex molecules through multicomponent reactions, which are pivotal in creating novel compounds with potential biological activities.
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, where it’s used to develop new therapeutic agents . Its incorporation into drug molecules can enhance their properties, such as selectivity and potency, against specific diseases or conditions.
Biochemistry Applications
2-Aminopyridine-3-carboxamide: is recognized for its role in the synthesis of biological molecules . It’s used to create pharmacophores that are essential in studying biochemical pathways and processes, aiding in the understanding of disease mechanisms at the molecular level.
Industrial Uses
This chemical finds applications in the industrial sector as well, where it’s used as an intermediate in the synthesis of various compounds . Its properties make it suitable for creating materials that require specific chemical functionalities.
Analytical Chemistry
In analytical chemistry, 2-Aminopyridine-3-carboxamide is utilized in the functionalization of materials for solid-phase extraction . This application is crucial for the preconcentration and separation of trace elements, enhancing the accuracy and sensitivity of analytical methods like atomic absorption spectrometry.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
将来の方向性
2-Aminopyridine-3-carboxamide is a small molecule that has gained a significant amount of attention from the research community in recent years due to its versatile properties and potential applications. It is anticipated that 2A3 will rapidly take over conventional SHAPE reagents for probing RNA structures both in vitro and in vivo .
特性
IUPAC Name |
2-aminopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPCDVLWYUXWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157298 | |
| Record name | 2-aminopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine-3-carboxamide | |
CAS RN |
1320-86-1, 13438-65-8 | |
| Record name | 3-Pyridinecarboxamide, ar-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-aminopyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2-aminopyridine-3-carboxamides interact with c-Met kinase and what are the downstream effects of this interaction?
A1: The research paper focuses on the discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. [] While the specific binding interactions and downstream effects aren't detailed in the abstract, it's known that c-Met kinase inhibitors generally work by binding to the kinase domain of the c-Met receptor. This binding prevents the receptor from being activated by its ligand, hepatocyte growth factor (HGF). Blocking this interaction disrupts downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, processes often dysregulated in cancer.
Q2: How does modifying the structure of 2-aminopyridine-3-carboxamides affect their potency and selectivity as c-Met kinase inhibitors?
A2: The paper mentions the "discovery of novel 2-aminopyridine-3-carboxamides," implying that structural modifications were explored. [] Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how different substituents on the core structure influence the compound's interactions with the target, ultimately affecting its potency, selectivity, and other pharmacological properties. By systematically modifying the 2-aminopyridine-3-carboxamide scaffold and evaluating the biological activity of the resulting compounds, researchers can identify structural features that enhance c-Met kinase inhibition and minimize off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


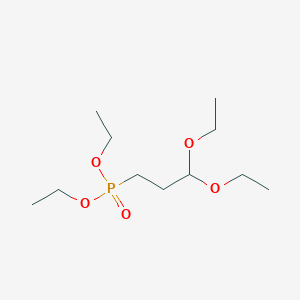
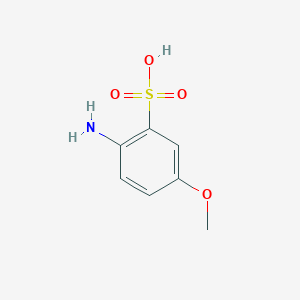
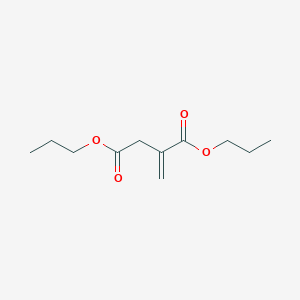



![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
